N-(9H-Fluorene-2-sulfonyl)-L-valine
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Overview
Description
N-(9H-Fluorene-2-sulfonyl)-L-valine is a chemical compound that combines the structural features of fluorene and valine Fluorene is a polycyclic aromatic hydrocarbon, while valine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-valine typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9H-Fluorene-2-sulfonyl)-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-(9H-Fluorene-2-sulfonyl)-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-valine involves its interaction with various molecular targets. The sulfonyl group can form strong covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that affect their activity. The compound can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-Fluorene-2-sulfonyl)-L-isoleucine
- N-(9H-Fluorene-2-sulfonyl)-L-leucine
- N-(9H-Fluorene-2-sulfonyl)-L-phenylalanine
Uniqueness
N-(9H-Fluorene-2-sulfonyl)-L-valine is unique due to its specific combination of fluorene and valine, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
32945-11-2 |
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Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-2-ylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C18H19NO4S/c1-11(2)17(18(20)21)19-24(22,23)14-7-8-16-13(10-14)9-12-5-3-4-6-15(12)16/h3-8,10-11,17,19H,9H2,1-2H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
WQIPRMQQGQRYCY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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